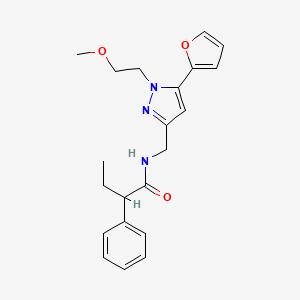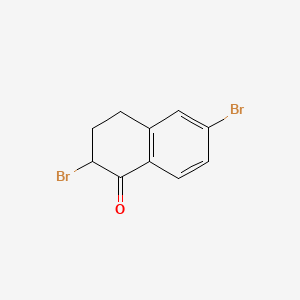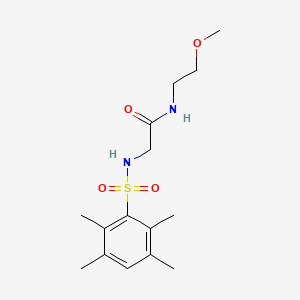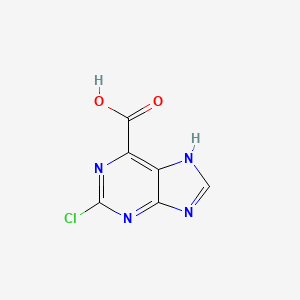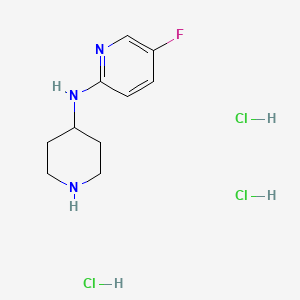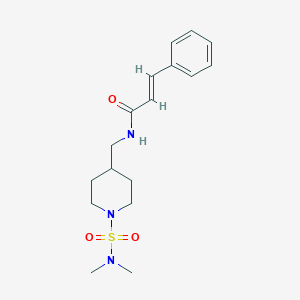
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide is a chemical compound with the molecular formula C20H30N2O3S. This compound is part of a class of sulfonamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:
Preparation of Piperidin-4-ylmethylamine: Piperidin-4-ylmethylamine is synthesized through the reduction of piperidine-4-carboxaldehyde.
Sulfamoylation: The piperidin-4-ylmethylamine is then treated with N,N-dimethylsulfamoyl chloride to introduce the sulfamoyl group, forming N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methylamine.
Cinnamamide Formation: Finally, the amine is reacted with cinnamoyl chloride to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the amide bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Amides, sulfonamides, and other substituted derivatives.
科学的研究の応用
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:
Medicine: It can be used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound's properties make it useful in the development of advanced materials and coatings.
作用機序
The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide is similar to other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine. its unique structural features, such as the presence of the cinnamamide group, contribute to its distinct properties and applications. Other similar compounds include:
Sulfamethoxazole: Used as an antibiotic.
Sulfadiazine: Used in the treatment of infections.
Sulfonylureas: Used in the management of diabetes.
特性
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)24(22,23)20-12-10-16(11-13-20)14-18-17(21)9-8-15-6-4-3-5-7-15/h3-9,16H,10-14H2,1-2H3,(H,18,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIPKSUZHZBPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
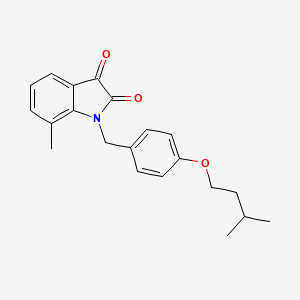
![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)
![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)
